molecular formula C21H24BrNO2 B131765 N-(2-Bromoethyl)-4-piperidinyl diphenylacetate CAS No. 150405-96-2

N-(2-Bromoethyl)-4-piperidinyl diphenylacetate

Cat. No.: B131765
CAS No.: 150405-96-2
M. Wt: 402.3 g/mol
InChI Key: NWGPSDUQIXGOMR-UHFFFAOYSA-N
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Description

N-(2-Bromoethyl)-4-piperidinyl diphenylacetate is an organic compound that features a piperidine ring substituted with a bromoethyl group and a diphenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromoethyl)-4-piperidinyl diphenylacetate typically involves the reaction of 4-piperidinol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-piperidinol is replaced by the bromoethyl group, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromoethyl)-4-piperidinyl diphenylacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The compound can undergo reduction reactions to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives.

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Corresponding amine derivatives.

Scientific Research Applications

N-(2-Bromoethyl)-4-piperidinyl diphenylacetate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Bromoethyl)-4-piperidinyl diphenylacetate involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The diphenylacetate moiety may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Bromoethyl)phthalimide: Similar in structure but with a phthalimide moiety instead of a piperidine ring.

    N-(2-Bromoethyl)-4-piperidinol: Lacks the diphenylacetate group.

    N-(2-Bromoethyl)-4-piperidinyl acetate: Contains an acetate group instead of a diphenylacetate moiety.

Uniqueness

N-(2-Bromoethyl)-4-piperidinyl diphenylacetate is unique due to the presence of both the bromoethyl and diphenylacetate groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[1-(2-bromoethyl)piperidin-4-yl] 2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrNO2/c22-13-16-23-14-11-19(12-15-23)25-21(24)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGPSDUQIXGOMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164540
Record name N-(2-Bromoethyl)-4-piperidinyl diphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150405-96-2
Record name N-(2-Bromoethyl)-4-piperidinyl diphenylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150405962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Bromoethyl)-4-piperidinyl diphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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